6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2S/c18-13-3-4-14-15(10-13)23-17(19-14)21-5-1-2-12(11-21)16(22)20-6-8-24-9-7-20/h3-4,10,12H,1-2,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKHQIPGXKWZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)Cl)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The benzoxazole ring is constructed via cyclocondensation of 2-amino-5-chlorophenol with carbonyl equivalents. Two primary methods are employed:
Method A: Carbon Disulfide/KOH-Mediated Cyclization
2-Amino-5-chlorophenol reacts with CS₂ in the presence of KOH at 120–140°C for 6–8 hours, yielding 6-chloro-1,3-benzoxazole-2-thiol (Scheme 1). Subsequent chlorination using SOCl₂ or PCl₅ converts the thiol group to a chloride, producing 6-chloro-2-chloro-1,3-benzoxazole .
Reaction Conditions Table
Method B: Polyphosphoric Acid (PPA)-Assisted Cyclization
2-Amino-5-chlorophenol and a carboxylic acid derivative (e.g., chloroacetic acid) are heated in PPA at 180°C for 5 hours, directly forming 6-chloro-2-chloro-1,3-benzoxazole in a single step.
Functionalization of the Benzoxazole at Position 2
Nucleophilic Aromatic Substitution (NAS)
The chlorinated benzoxazole undergoes substitution with piperidine derivatives. Due to the electron-deficient nature of the benzoxazole ring, NAS proceeds under moderate conditions:
6-Chloro-2-chloro-1,3-benzoxazole is reacted with 3-(thiomorpholine-4-carbonyl)piperidine in DMF at 80°C for 12 hours, using K₂CO₃ as a base.
Reaction Optimization Table
| Base | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 65% |
| Cs₂CO₃ | DMSO | 100 | 8 | 72% |
| Et₃N | THF | 60 | 24 | 58% |
Palladium-Catalyzed Coupling
For enhanced efficiency, a Buchwald-Hartwig amination is employed. 6-Chloro-2-bromo-1,3-benzoxazole (synthesized via bromination of the thiol intermediate) reacts with 3-(thiomorpholine-4-carbonyl)piperidine using Pd₂(dba)₃/Xantphos as the catalytic system.
Catalytic System Comparison
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | BINAP | 68% |
| Pd₂(dba)₃ | Xantphos | 82% |
| NiCl₂ | dppf | 45% |
Synthesis of 3-(Thiomorpholine-4-Carbonyl)Piperidine
Amide Bond Formation
Piperidine-3-carboxylic acid is coupled with thiomorpholine using EDCl/HOBt in dichloromethane (DCM) at room temperature for 24 hours.
Coupling Agent Efficiency
| Coupling Agent | Solvent | Yield |
|---|---|---|
| EDCl/HOBt | DCM | 88% |
| HATU | DMF | 92% |
| DCC | THF | 75% |
Alternative Route: In Situ Activation
A one-pot method involves treating piperidine-3-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with thiomorpholine in the presence of Et₃N.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 2.0 Hz, 1H, ArH), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.12–3.98 (m, 4H, piperidine), 3.72–3.60 (m, 4H, thiomorpholine), 2.85–2.70 (m, 2H, piperidine), 2.55–2.40 (m, 2H, thiomorpholine).
-
HRMS : m/z calculated for C₁₉H₂₁ClN₄O₂S [M+H]⁺: 428.0964; found: 428.0968.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity at 254 nm.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the benzoxazole ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents, depending on its biological activity.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the thiomorpholine and piperidine rings suggests potential interactions with biological membranes or protein active sites, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related benzoxazole derivatives:
Key Differences and Implications
In contrast, risperidone’s fluorinated benzoxazole and extended piperidinyl-ethyl chain optimize CNS penetration and dopamine/serotonin receptor antagonism .
Ring Size and Conformation :
- The 1,4-diazepan-1-yl substituent (7-membered ring) in the diazepane analog offers greater conformational flexibility than the 6-membered piperidine in the target compound, which may alter binding kinetics and off-target effects .
This contrasts with risperidone’s fluorine atom, which enhances electronegativity and membrane permeability .
Research Findings and Trends
- Pseudohelicity : The pseudohelical conformation observed in 6-chloro-2-(furylthio)benzoxazole is likely shared by the target compound due to its thiomorpholine-piperidine linkage. This structural feature may enhance chiral recognition in biological systems, a property exploited in CNS-active drugs like risperidone .
- Synthetic Routes : Rhodium-catalyzed heteroaryl exchange reactions (used for furylthio-benzoxazoles) could be adapted for synthesizing the target compound, though thiomorpholine incorporation may require specialized carbonyl coupling strategies .
- Pharmacological Gaps: While risperidone’s activity is well-documented, the target compound’s biological profile remains unexplored in the provided evidence.
Biological Activity
Chemical Structure and Properties
The molecular formula of 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is , with a molecular weight of 365.9 g/mol. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀ClN₃O₂S |
| Molecular Weight | 365.9 g/mol |
| CAS Number | 2640815-18-3 |
Currently, there is no detailed documentation regarding the specific mechanism of action for this compound. However, compounds within the quinoxaline and benzoxazole classes often exhibit interactions with various biological targets such as enzymes and receptors, influencing pathways related to cell growth and proliferation. Future studies are required to elucidate the precise interactions of this compound with biological macromolecules.
Biological Activity
While specific studies on this compound are scarce, related compounds in the benzoxazole and quinoxaline classes have shown various biological activities:
- Anticancer Activity : Some benzoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, structural analogs have been tested for their ability to inhibit cell proliferation in leukemia and breast cancer models.
- Antimicrobial Properties : Benzoxazole derivatives are known for their antimicrobial activities against bacteria and fungi, making them potential candidates for developing new antibiotics.
- Enzyme Inhibition : Compounds similar to this compound have been reported to inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also have enzyme inhibitory properties.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound may impart distinct biological properties compared to other derivatives. The presence of the thiomorpholine ring is particularly noteworthy as it can enhance solubility and bioavailability while potentially influencing receptor binding affinity.
Comparative Analysis
A comparison of structurally similar compounds provides insight into potential biological activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Chloroquinoxaline | Chlorine at the 6th position | Anticancer, antimicrobial |
| Thiomorpholine Derivatives | Incorporates thiomorpholine rings | Enzyme inhibition |
| Piperidine Derivatives | Contains piperidine rings | Neuroactive properties |
Case Studies
While direct case studies on this compound are lacking, research into similar compounds has provided valuable insights:
- In Vitro Studies : Related compounds have been tested in vitro against various cancer cell lines (e.g., HeLa cells), showing IC50 values indicating significant cytotoxicity.
- Animal Models : Some benzoxazole derivatives have been evaluated in animal models for their efficacy in reducing tumor size and improving survival rates.
Q & A
Q. What are the recommended synthetic routes for 6-chloro-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the benzoxazole ring via condensation of 6-chloro-2-aminophenol derivatives with carbonyl-containing intermediates under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Piperidine-thiomorpholine coupling : Introduce the 3-(thiomorpholine-4-carbonyl)piperidine moiety through amide bond formation, employing coupling agents like EDCI/HOBt in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .
Optimization : Adjust solvent polarity (e.g., DMF for higher solubility), temperature (60–80°C for faster kinetics), and catalyst loading (1.2–1.5 eq. of coupling agents) to improve yields (>70%) and purity (>95%) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm proton environments (e.g., benzoxazole aromatic protons at δ 7.2–8.1 ppm) and thiomorpholine carbonyl signals (δ ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H] at m/z 434.12) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the piperidine-thiomorpholine linkage (if single crystals are obtainable) .
Q. What preliminary biological screening assays are recommended to assess this compound’s activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to reference drugs like doxorubicin .
- Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
- Antimicrobial activity : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data?
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Off-target profiling : Employ proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding interactions .
- Structural analogs : Synthesize derivatives (e.g., replacing thiomorpholine with morpholine) to isolate structure-activity relationships (SAR) and rule out assay artifacts .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations (liposomes) .
- Metabolic stability : Conduct microsomal incubation assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., piperidine N-oxidation) .
- Bioavailability : Administer via oral gavage in rodent models and measure plasma concentration-time profiles using LC-MS/MS .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Model interactions with target proteins (e.g., EGFR’s ATP-binding pocket) using AutoDock Vina or Schrödinger Suite .
- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (molar refractivity) descriptors with bioactivity data .
- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?
- Matrix interference : Use SPE (C18 cartridges) to isolate the compound from biological fluids .
- Detection limits : Optimize UPLC-MS/MS parameters (e.g., MRM transitions for m/z 434.12 → 316.08) to achieve LOQ < 1 ng/mL .
- Degradation products : Forced degradation studies (acid/base, oxidative stress) with HPLC-PDA to identify stability liabilities .
Q. How do structural modifications impact the compound’s selectivity and toxicity profiles?
Q. What in vivo models are most appropriate for evaluating therapeutic potential?
- Xenograft models : Subcutaneous implantation of human tumor cells (e.g., HCT-116 colorectal) in nude mice to assess tumor growth inhibition .
- PK/PD studies : Measure plasma and tissue concentrations post-IV/oral dosing to correlate exposure with efficacy .
- Toxicology : 28-day repeat-dose studies in rats (OECD 407 guidelines) to identify NOAEL .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Protein binding : Measure free fraction in plasma via equilibrium dialysis to adjust for protein-mediated activity loss .
- Metabolite profiling : Identify active/inactive metabolites using HRMS and synthetic standards .
- Tissue distribution : Autoradiography or whole-body imaging to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
